molecular formula C8H12N2O2S B1165909 Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate CAS No. 104332-87-8

Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate

Cat. No.: B1165909
CAS No.: 104332-87-8
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Description

Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate is a synthetic organic compound known for its vibrant color properties and applications in various scientific fields. This compound is characterized by its complex structure, which includes a diazenyl group, a sulfonate group, and multiple hydroxyl groups, contributing to its unique chemical behavior and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate typically involves a multi-step process:

    Diazotization Reaction: The process begins with the diazotization of 2,4-dihydroxyaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-chloro-2-hydroxybenzenesulfonic acid in an alkaline medium. This step forms the azo compound, which is the core structure of the target molecule.

    Neutralization and Purification: The resulting product is neutralized with sodium hydroxide to form the sodium salt, followed by purification steps such as recrystallization to obtain the final compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction of the azo group can yield corresponding amines, which can further participate in various chemical transformations.

    Substitution: The chloro group in the compound can be substituted by nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc in acetic acid.

    Nucleophiles: Sodium methoxide, ammonia.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Chemistry

In chemistry, Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate is used as a dye and a pH indicator due to its color-changing properties in different pH environments. It is also employed in the synthesis of other complex organic molecules.

Biology

In biological research, this compound is used in staining techniques to visualize cellular components under a microscope. Its ability to bind selectively to certain biomolecules makes it valuable in histological studies.

Medicine

In medicine, the compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. Its structural analogs are studied for their interactions with biological targets.

Industry

Industrially, this compound is used in the manufacturing of dyes and pigments for textiles, paper, and leather

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions and interact with biological macromolecules. The diazenyl group facilitates electron transfer processes, while the sulfonate group enhances solubility in aqueous environments. These interactions are crucial for its function as a dye and its potential biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;4-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate
  • Sodium;5-bromo-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate
  • Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate

Uniqueness

Compared to its analogs, this compound is unique due to the presence of the chloro group, which influences its reactivity and interaction with other molecules. This structural feature can enhance its stability and alter its electronic properties, making it distinct in its applications and behavior.

Properties

IUPAC Name

sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O6S.Na/c13-6-3-9(12(18)11(4-6)22(19,20)21)15-14-8-2-1-7(16)5-10(8)17;/h1-5,16-18H,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZCYMDZJMDTMG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN2NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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